N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They often contain a benzene ring fused with a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The specific compound you mentioned, “N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide”, is a benzothiazole derivative with additional functional groups attached, including an ethyl group, a dimethoxy group, and a pyridin-2-ylmethyl group.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the functional groups attached to the benzothiazole core .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Cancer Research Applications
- Studies have discovered benzamide derivatives as potent inhibitors targeting specific enzymes and receptors, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a significant role in tumor growth and angiogenesis. Compounds similar to the mentioned benzamide have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
- Another research focus is on Co(II) complexes of benzamide derivatives, which have shown promising fluorescence properties and anticancer activity, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial and Antituberculosis Activity
- Derivatives of benzamide have been synthesized and evaluated for their antimicrobial activity, with some showing significant action against various bacterial and fungal species. This suggests their potential use in developing new antimicrobial agents (Chawla, 2016).
- Thiazole-aminopiperidine hybrid analogues, including benzamide derivatives, have been designed as inhibitors of Mycobacterium tuberculosis GyrB, showing promising antituberculosis activity (Jeankumar et al., 2013).
Enzyme Inhibition for Metabolic Disorders
- Ongoing research into the inhibition of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in fatty acid metabolism, has identified benzamide derivatives as potent inhibitors. These compounds could offer new avenues for treating metabolic disorders (Uto et al., 2009).
Synthesis and Characterization of Novel Compounds
- The development of novel compounds with specific functional groups has been a significant area of research, with benzamide derivatives serving as key intermediates or final products. These compounds have been synthesized and characterized for various applications, including as probes for detecting metal ions and studying molecular interactions (Wei, 2012).
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives are known to inhibit the growth of bacteria by preventing dna synthesis .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
The pharmacokinetic profile of similar benzothiazole derivatives has been found to be favorable .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Future Directions
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-16-9-7-13-20-21(16)26-24(31-20)27(15-17-10-5-6-14-25-17)23(28)18-11-8-12-19(29-2)22(18)30-3/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYJSVMCYLRZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.